

Spectroscopic Analysis of D-Altrose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Altrose**

Cat. No.: **B7820921**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the structural and chemical properties of carbohydrates is paramount. **D-Altrose**, a C3 epimer of D-mannose, is an aldohexose of increasing interest. This technical guide provides a comprehensive overview of the key spectroscopic data for **D-Altrose**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis.

Spectroscopic Data of D-Altrose

This section summarizes the available quantitative spectroscopic data for **D-Altrose**. In aqueous solution, **D-Altrose** exists as an equilibrium mixture of different isomers: α -pyranose, β -pyranose, α -furanose, and β -furanose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **D-Altrose**, both ^{13}C and ^1H NMR provide critical information about its various isomeric forms.

^{13}C NMR Data

The following table presents the ^{13}C NMR chemical shifts (δ) in ppm for the different forms of **D-Altrose** in D_2O .^[1]

Carbon Atom	α -pyranose (ppm)	β -pyranose (ppm)	α -furanose (ppm)	β -furanose (ppm)
C1	95.3	93.3	102.7	96.9
C2	71.9	72.3	83.0	78.1
C3	71.8	72.1	77.4	76.7
C4	66.8	65.8	84.8	82.6
C5	72.8	75.6	73.2	74.2
C6	62.1	63.1	63.9	64.0

¹H NMR Data

While a specific, fully assigned ¹H NMR spectrum for **D-Altrose** is not readily available in the cited literature, the following table provides typical chemical shift ranges for protons in aldohexoses. These are representative values and can be used for initial spectral interpretation.

Proton	Typical Chemical Shift (ppm)	Multiplicity
H-1 (anomeric)	4.5 - 5.5	Doublet
H-2 to H-6	3.2 - 4.2	Multiplets
OH	Variable (solvent dependent)	Broad singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **D-Altrose** will exhibit characteristic absorption bands for its hydroxyl and alkane groups.

Functional Group	Characteristic Absorption Band (cm ⁻¹)	Description
O-H (hydroxyl)	3500 - 3200 (broad)	H-bonded alcohol stretch
C-H (alkane)	3000 - 2850	sp ³ C-H stretch
C-O (alcohol)	1300 - 1000	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The following data was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **D-Altrose**.

GC-MS Data (Experiment 1)

m/z	Relative Intensity (%)
73	100.0
147	75.9
217	48.1
103	28.1
204	24.8

GC-MS Data (Experiment 2)

m/z	Relative Intensity (%)
73	100.0
147	80.3
103	31.5
204	28.5
217	27.8

Experimental Protocols

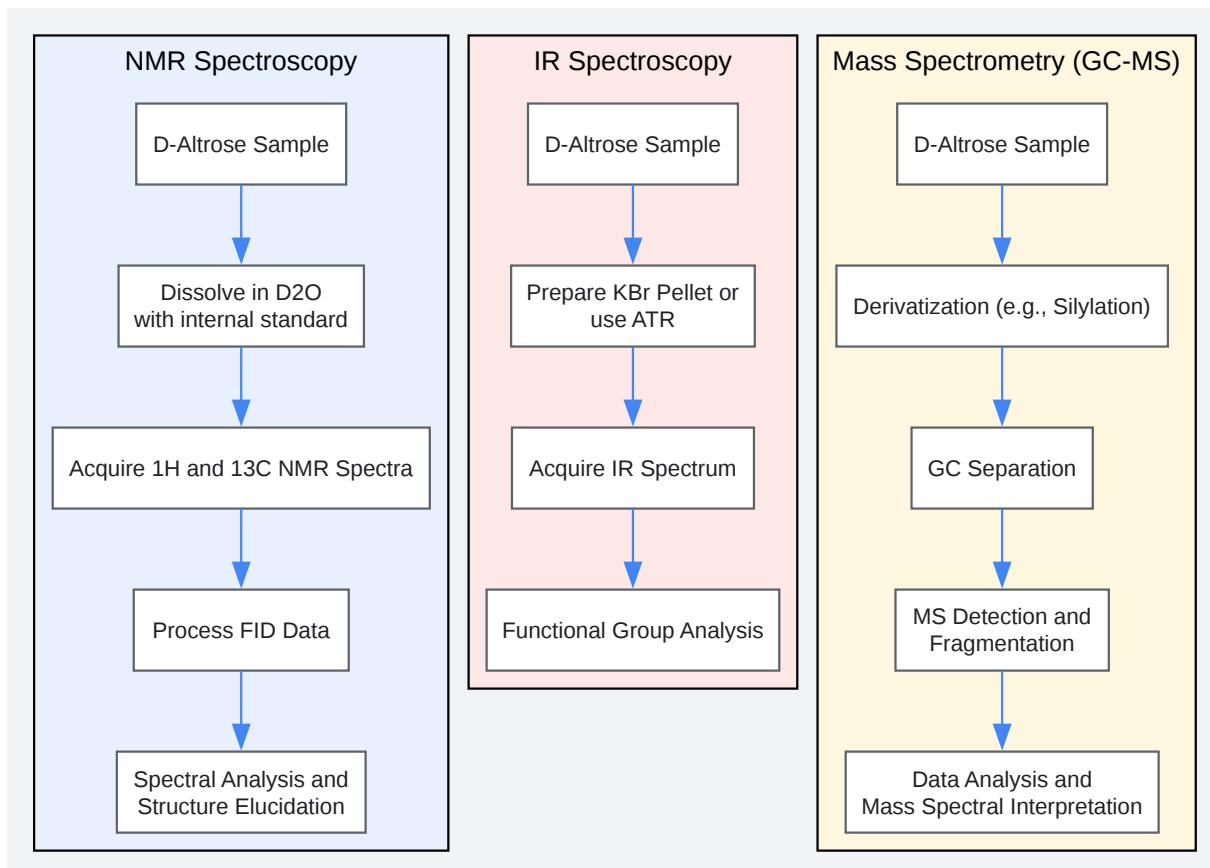
This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for carbohydrate analysis.

NMR Spectroscopy Protocol

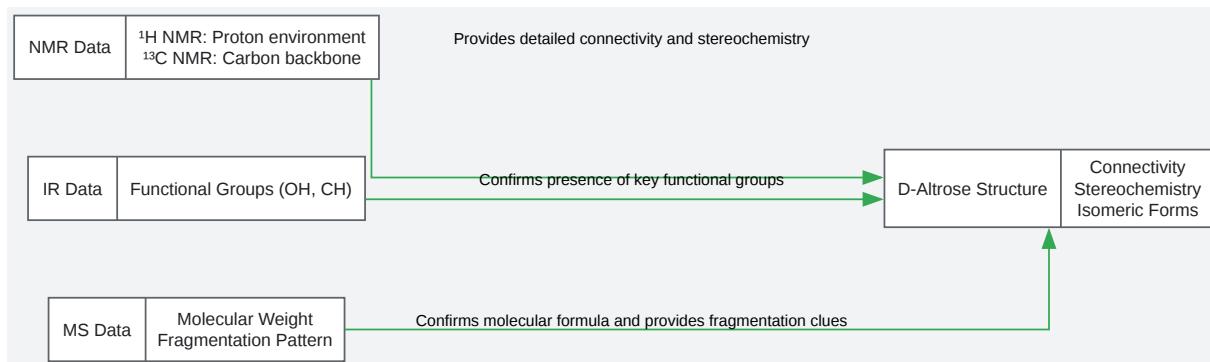
- Sample Preparation: Dissolve approximately 10-20 mg of **D-Altrose** in 0.5-0.7 mL of deuterium oxide (D_2O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift calibration.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H NMR spectrum.

- Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.
- Solvent suppression techniques may be necessary to attenuate the residual HOD signal from the D₂O solvent.
- Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol


- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of dry **D-Altrose** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid **D-Altrose** sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol


- Derivatization: To increase volatility for GC analysis, **D-Altrose** must be derivatized. A common method is silylation:
 - Dissolve a small amount of dry **D-Altrose** in a suitable solvent (e.g., pyridine).
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
 - Heat the mixture to ensure complete derivatization.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Chromatographic Separation:
 - Inject the derivatized sample into the GC.
 - Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the different anomers of the derivatized **D-Altrose**.
 - Employ a temperature program to elute the compounds.
- Mass Analysis:
 - As the compounds elute from the GC column, they enter the mass spectrometer.
 - Use electron ionization (EI) as the ionization source.
 - Scan a mass range appropriate for the derivatized **D-Altrose** (e.g., m/z 50-600).
- Data Analysis: The resulting chromatogram will show peaks corresponding to the different isomers, and the mass spectrum for each peak will provide the fragmentation pattern.

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of **D-Altrose**.

[Click to download full resolution via product page](#)

Caption: General experimental workflows for NMR, IR, and MS analysis of **D-Altrose**.

[Click to download full resolution via product page](#)

Caption: Logical relationship for integrating spectroscopic data to elucidate the structure of **D-Altrose**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. omicronbio.com [omicronbio.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of D-Altrose: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7820921#spectroscopic-data-of-d-altrose-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com